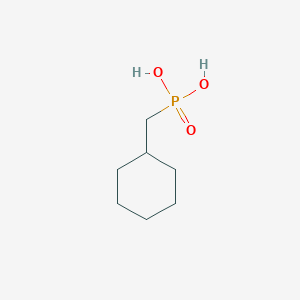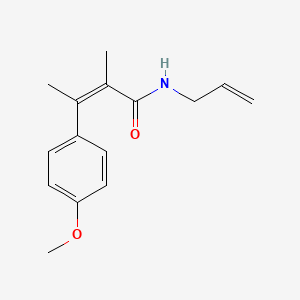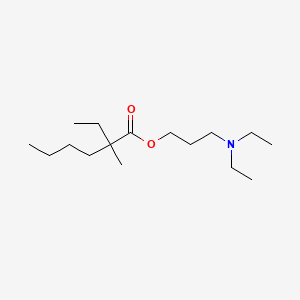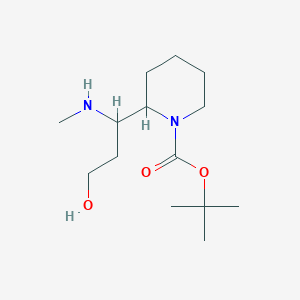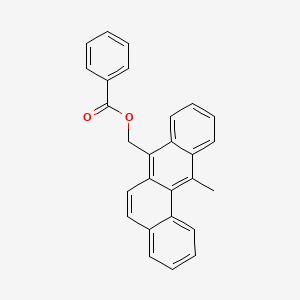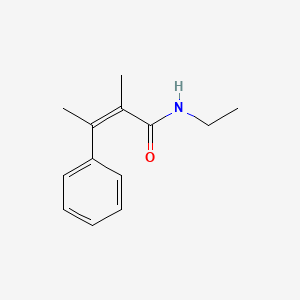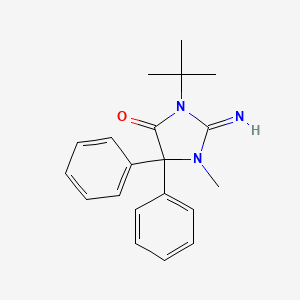
3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolidinones, which are cyclic ureas. This compound is characterized by the presence of a tert-butyl group, an imino group, and two phenyl groups attached to the imidazolidinone ring. Its molecular formula is C21H25N3O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one typically involves the reaction of tert-butyl isocyanide with a suitable imine precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazolidinones with various functional groups.
Aplicaciones Científicas De Investigación
3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The presence of the tert-butyl and phenyl groups enhances its binding affinity and specificity towards the targets. The imino group plays a crucial role in the formation of hydrogen bonds and other non-covalent interactions, contributing to the overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,1-Dimethylethyl)-2-imino-1-methyl-5,5-diphenyl-4-imidazolidinone
- 1-tert-Butyl-5,5-dimethyl-2,3-diphenylimidazolidin-4-one
Uniqueness
3-Tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its steric hindrance, making it more resistant to certain chemical reactions. Additionally, the imino group provides a versatile site for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Número CAS |
54508-07-5 |
|---|---|
Fórmula molecular |
C20H23N3O |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3-tert-butyl-2-imino-1-methyl-5,5-diphenylimidazolidin-4-one |
InChI |
InChI=1S/C20H23N3O/c1-19(2,3)23-17(24)20(22(4)18(23)21,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,21H,1-4H3 |
Clave InChI |
HUHBVXNTEQYXPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=O)C(N(C1=N)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



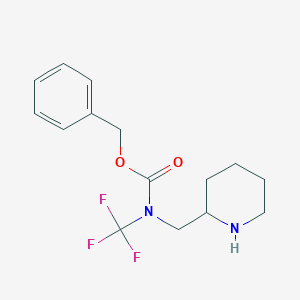
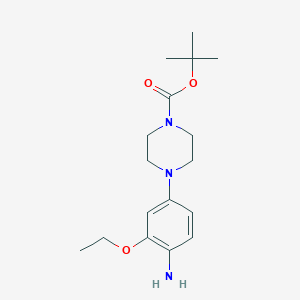
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)

